molecular formula C19H18N4O3 B446587 N~1~-(4-METHYLBENZYL)-4-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]BENZAMIDE

N~1~-(4-METHYLBENZYL)-4-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]BENZAMIDE

Cat. No.: B446587
M. Wt: 350.4g/mol
InChI Key: PRENJTUFQJKYSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N~1~-(4-METHYLBENZYL)-4-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]BENZAMIDE” is a synthetic organic compound that features a benzamide core with a pyrazole ring and a nitro group

Properties

Molecular Formula

C19H18N4O3

Molecular Weight

350.4g/mol

IUPAC Name

N-[(4-methylphenyl)methyl]-4-[(4-nitropyrazol-1-yl)methyl]benzamide

InChI

InChI=1S/C19H18N4O3/c1-14-2-4-15(5-3-14)10-20-19(24)17-8-6-16(7-9-17)12-22-13-18(11-21-22)23(25)26/h2-9,11,13H,10,12H2,1H3,(H,20,24)

InChI Key

PRENJTUFQJKYSV-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)CNC(=O)C2=CC=C(C=C2)CN3C=C(C=N3)[N+](=O)[O-]

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)C2=CC=C(C=C2)CN3C=C(C=N3)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N~1~-(4-METHYLBENZYL)-4-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]BENZAMIDE” typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyrazole Ring: Starting from a suitable precursor, the pyrazole ring can be synthesized through cyclization reactions.

    Nitration: Introduction of the nitro group to the pyrazole ring using nitrating agents like nitric acid.

    Benzamide Formation: Coupling the pyrazole derivative with a benzylamine derivative under appropriate conditions to form the benzamide linkage.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group can undergo reduction to form an amino group under suitable conditions.

    Reduction: The compound can be reduced using agents like hydrogen gas in the presence of a catalyst.

    Substitution: Various substituents can be introduced to the benzamide core or the pyrazole ring through electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or alcohols.

Major Products

    Reduction: Formation of amino derivatives.

    Substitution: Introduction of various functional groups leading to derivatives with potentially different properties.

Scientific Research Applications

Chemistry

    Catalysis: The compound may serve as a ligand in catalytic reactions.

    Material Science: Potential use in the development of new materials with specific properties.

Biology

    Biological Activity: Investigation of its potential as a bioactive molecule in drug discovery.

Medicine

    Pharmaceuticals: Exploration of its potential therapeutic effects and mechanisms of action.

Industry

    Chemical Industry: Use as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of “N~1~-(4-METHYLBENZYL)-4-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]BENZAMIDE” would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

    N~1~-(4-METHYLBENZYL)-4-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]BENZAMIDE: can be compared with other benzamide derivatives and pyrazole-containing compounds.

Uniqueness

  • The presence of both a nitro group and a pyrazole ring in the same molecule may confer unique chemical and biological properties, distinguishing it from other similar compounds.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.